molecular formula C16H19NO4 B8099767 N-Boc-4-ethynyl-L-phenylalanine CAS No. 169158-05-8

N-Boc-4-ethynyl-L-phenylalanine

Cat. No.: B8099767
CAS No.: 169158-05-8
M. Wt: 289.33 g/mol
InChI Key: HIBKCGJNRUGNKU-ZDUSSCGKSA-N
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Description

N-Boc-4-ethynyl-L-phenylalanine is a derivative of the amino acid phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethynyl group attached to the phenyl ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-ethynyl-L-phenylalanine typically involves several steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-ethynyl-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-4-ethynyl-L-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-4-ethynyl-L-phenylalanine is primarily related to its ability to participate in various chemical reactions due to the presence of the ethynyl group. This group can undergo nucleophilic addition and coupling reactions, making the compound a versatile intermediate in organic synthesis. The Boc protecting group ensures that the amino functionality remains protected during these reactions, allowing for selective modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the ethynyl group. This combination allows for selective reactions and modifications, making it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .

Properties

IUPAC Name

(2S)-3-(4-ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h1,6-9,13H,10H2,2-4H3,(H,17,20)(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBKCGJNRUGNKU-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193414
Record name N-[(1,1-Dimethylethoxy)carbonyl]-4-ethynyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169158-05-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]-4-ethynyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169158-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-4-ethynyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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